

Application Notes and Protocols for NF023 Hexasodium in Calcium Imaging Experiments

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Compound of Interest		
Compound Name:	NF023 hexasodium	
Cat. No.:	B1209529	Get Quote

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Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3][4] P2X1 receptor activation leads to a rapid influx of cations, including calcium (Ca2+), which plays a crucial role in numerous physiological processes. Consequently, monitoring intracellular calcium dynamics is a key method for studying P2X1 receptor function and the effects of antagonists like NF023. These application notes provide detailed protocols and guidelines for utilizing **NF023** hexasodium in calcium imaging experiments to investigate P2X1 receptor signaling.

Mechanism of Action

NF023 acts as a competitive and reversible antagonist at the P2X1 receptor.[1] It selectively binds to the receptor, preventing ATP from binding and subsequent channel opening, thereby inhibiting the influx of calcium. Its selectivity for the P2X1 subtype over other P2X receptors and P2Y receptors makes it a valuable tool for dissecting the specific role of P2X1 in cellular signaling cascades.[3]

Data Presentation Physicochemical Properties of NF023 Hexasodium



Property	Value	Reference
Molecular Weight	1162.86 g/mol	
Formula	C35H20N4Na6O21S6	
Solubility	Soluble to 100 mM in water	[3]
Storage	Desiccate at room temperature	

Inhibitory Potency of NF023 at P2X Receptors

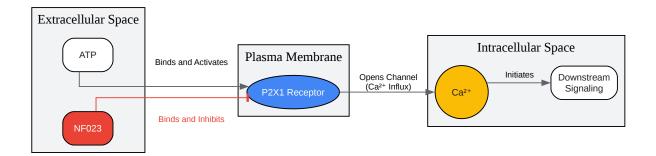
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF023 for various human and rat P2X receptor subtypes, demonstrating its selectivity for the P2X1 receptor.

Receptor Subtype (Species)	IC50 (μM)	Reference
P2X1 (Human)	0.21	[1][2]
P2X1 (Rat)	0.24	[1][5]
P2X3 (Human)	28.9	[1][2]
P2X3 (Rat)	8.5	[1][5]
P2X2 (Human)	> 50	[1][2]
P2X2 (Rat)	> 50	[1]
P2X4 (Human)	> 100	[1][2]
P2X4 (Rat)	> 100	[1]

Signaling Pathway and Experimental Workflow P2X1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X1 receptor and the inhibitory action of NF023.





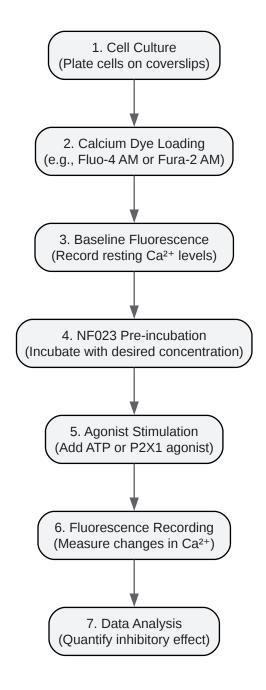
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Caption: P2X1 receptor activation by ATP and inhibition by NF023.

Experimental Workflow for Calcium Imaging with NF023

This diagram outlines the general workflow for a calcium imaging experiment designed to test the inhibitory effect of NF023.





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Caption: General workflow for a calcium imaging experiment using NF023.

Experimental Protocols

Protocol 1: General Calcium Imaging Using Fluo-4 AM

This protocol provides a general method for measuring intracellular calcium changes in cultured cells using the fluorescent indicator Fluo-4 AM. It can be adapted to assess the inhibitory effect of NF023.



Materials:

- Cultured cells expressing P2X1 receptors plated on glass-bottom dishes or coverslips
- · Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Fluo-4 AM (Acetoxymethyl ester)
- Pluronic F-127
- NF023 hexasodium stock solution (e.g., 10 mM in water)
- ATP or a selective P2X1 agonist (e.g., α,β-methylene ATP) stock solution
- Fluorescence microscope equipped for live-cell imaging

Procedure:

- Cell Preparation:
 - Plate cells at an appropriate density on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
- Fluo-4 AM Loading:
 - Prepare a 2-5 μM Fluo-4 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO and then add it to the HBSS containing 0.02% Pluronic F-127.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
 - After incubation, wash the cells twice with HBSS to remove excess dye.
 - Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.



· Calcium Imaging:

- Mount the coverslip or dish onto the microscope stage.
- Acquire a baseline fluorescence reading for 1-2 minutes to establish the resting intracellular calcium level.
- To test the effect of NF023, pre-incubate the cells with the desired concentration of NF023 (e.g., 1-10 μM for potent P2X1 inhibition) for 5-15 minutes.
- \circ Following pre-incubation, add the P2X1 agonist (e.g., 1-10 μ M ATP) while continuously recording the fluorescence.
- Continue recording for several minutes to capture the full calcium transient and return to baseline.

Data Analysis:

- Measure the change in fluorescence intensity over time. The fluorescence signal is proportional to the intracellular calcium concentration.
- The inhibitory effect of NF023 can be quantified by comparing the peak fluorescence change in the presence and absence of the antagonist.

Protocol 2: Ratiometric Calcium Imaging Using Fura-2 AM

This protocol is for ratiometric calcium imaging, which provides a more quantitative measure of intracellular calcium concentration by minimizing the effects of uneven dye loading and photobleaching.

Materials:

- Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.
- A fluorescence imaging system capable of alternating excitation wavelengths (typically 340 nm and 380 nm) and measuring emission at ~510 nm.



Procedure:

- Cell Preparation and Dye Loading:
 - Follow the same steps for cell plating as in Protocol 1.
 - Prepare a 2-5 μM Fura-2 AM loading solution in HBSS with 0.02% Pluronic F-127.
 - Load the cells with Fura-2 AM for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBSS and allow for de-esterification for at least 30 minutes.
- Ratiometric Calcium Imaging:
 - Mount the cells on the microscope.
 - Set up the imaging system to alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm.
 - Record the baseline ratio of 340/380 nm fluorescence for 1-2 minutes.
 - Pre-incubate with NF023 for 5-15 minutes.
 - Add the P2X1 agonist and continue recording the 340/380 nm fluorescence ratio.
- Data Analysis:
 - The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is directly related to the intracellular calcium concentration.
 - Calculate the change in the F340/F380 ratio upon agonist stimulation in the presence and absence of NF023 to determine the extent of inhibition.

Concluding Remarks

NF023 hexasodium is a valuable pharmacological tool for studying P2X1 receptor-mediated calcium signaling. The protocols outlined above provide a framework for conducting calcium imaging experiments to investigate the inhibitory effects of NF023. Researchers should



optimize parameters such as cell type, dye concentration, and incubation times for their specific experimental system to ensure reliable and reproducible results. Careful experimental design, including appropriate controls, is essential for accurately interpreting the data and elucidating the role of P2X1 receptors in cellular physiology and pathophysiology.

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